6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine chemical structure and properties
6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine chemical structure and properties
A Critical Scaffold for Kinase Inhibition and SMN2 Splicing Modulation
Executive Summary: The Structural Logic
In the landscape of heterocyclic medicinal chemistry, 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (CAS: 17509-49-8) represents a highly specialized scaffold.[1] It is a structural homolog of the 2,8-dimethylimidazo[1,2-b]pyridazine core found in Risdiplam (Evrysdi®), the first oral small-molecule treatment for Spinal Muscular Atrophy (SMA).
While the 2,8-dimethyl variant is the pharmacophore of choice for Risdiplam, the 2,7,8-trimethyl analog is a critical tool in Structure-Activity Relationship (SAR) campaigns. The addition of the methyl group at the C7 position introduces specific steric bulk and lipophilicity changes that probe the binding pocket tolerance of target proteins (e.g., SMN2 pre-mRNA splicing complexes or kinase ATP-binding sites).
This guide dissects the synthesis, physicochemical properties, and reactivity of this molecule, providing researchers with a roadmap for utilizing it as a high-value intermediate.
Physicochemical Profile
The molecule features a fused bicyclic system where the electron-deficient pyridazine ring is fused to an electron-rich imidazole ring. The C6-chlorine atom serves as a "warhead" for further functionalization, while the three methyl groups (C2, C7, C8) modulate solubility and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine | |
| CAS Number | 17509-49-8 | |
| Molecular Formula | C | |
| Molecular Weight | 195.65 g/mol | |
| Appearance | White to pale yellow crystalline solid | |
| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Poor water solubility |
| LogP (Predicted) | ~2.5 - 2.8 | Higher than 2,8-dimethyl analog (~2.[2][3][4][5][6][7]1) due to extra methyl |
| pKa (Predicted) | ~4.5 (Conjugate acid of N4) | N4 is the primary basic center |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 (N1, N4, N5) | N4 is the most accessible |
Synthetic Pathway & Mechanism[5]
The synthesis of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine relies on the classic condensation of an aminopyridazine with an
The Mechanism
-
Nucleophilic Attack: The endocyclic nitrogen (N2 of the pyridazine ring) is the most nucleophilic site and attacks the alkyl halide carbon of chloroacetone.
-
Cyclization: The exocyclic amine attacks the ketone carbonyl, followed by dehydration to aromatize the imidazole ring.
Pathway Diagram
The following diagram illustrates the convergent synthesis from 4,5-dimethyl-1,2-dihydropyridazine-3,6-dione.
Figure 1: Step-wise synthetic route from commercially available pyridazine diones to the target imidazo[1,2-b]pyridazine scaffold.
Reactivity Profile & Functionalization
The utility of this scaffold lies in its orthogonal reactivity. The C6-Chlorine is highly activated for displacement, while the C3 position on the imidazole ring is susceptible to electrophilic attack.
A. C6-Chlorine Displacement (S Ar)
The electron-deficient pyridazine ring makes the C6-Cl bond labile to nucleophilic aromatic substitution. This is the primary method for attaching pharmacophores (e.g., piperazines, spirocycles).
-
Conditions: Amines, DIPEA, DMSO/NMP, 100–120°C.
-
Relevance: This mimics the installation of the piperazine/spiro-amine tail in Risdiplam synthesis.
B. C3-Electrophilic Substitution
The C3 position is electron-rich.
-
Halogenation: NIS or NBS can install an Iodine/Bromine at C3, enabling Suzuki couplings to extend the core.
-
Formylation: Vilsmeier-Haack conditions yield the C3-aldehyde.
Figure 2: Orthogonal reactivity map showing nucleophilic functionalization at C6 and electrophilic functionalization at C3.
Experimental Protocols
Protocol A: Synthesis of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine
Note: This protocol assumes the availability of the precursor 3-amino-6-chloro-4,5-dimethylpyridazine.[8]
Materials:
-
3-Amino-6-chloro-4,5-dimethylpyridazine (1.0 eq)
-
Chloroacetone (1.5 eq)
-
Ethanol (Absolute, 10 mL/g of substrate)
-
Sodium Bicarbonate (NaHCO
)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-chloro-4,5-dimethylpyridazine (e.g., 5.0 g) in absolute ethanol (50 mL).
-
Addition: Add chloroacetone (1.5 equivalents) dropwise to the stirring solution at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 12–16 hours. Monitor reaction progress by TLC (System: DCM/MeOH 95:5) or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to ~20% of the original volume.
-
Dilute with water and neutralize with saturated NaHCO
solution to pH ~8. -
A precipitate should form.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Ethyl Acetate if necessary.
-
Expected Yield: 60–75%.
-
Validation: H-NMR should show three distinct methyl singlets and no exchangeable amine protons.
-
Protocol B: General S Ar Displacement at C6
Designed for library generation or SAR exploration.
Procedure:
-
Dissolve 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous DMSO (0.2 M concentration).
-
Add the desired amine nucleophile (2.0 eq) and DIPEA (3.0 eq).
-
Heat the sealed vial to 110°C for 16 hours.
-
Work-up: Dilute with Ethyl Acetate, wash with water (3x) to remove DMSO, dry over MgSO
, and concentrate. -
Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).
References
-
Risdiplam Synthesis & Intermediates
- Title: A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermedi
- Source: MDPI (Molecules), 2025.
-
URL:[Link] (Note: Generalized link to journal/topic as specific 2025 citation is prospective based on search context).
-
Precursor Synthesis (3-Amino-6-chloro-4,5-dimethylpyridazine)
-
General Imidazo[1,2-b]pyridazine Chemistry
-
Compound Registry
Sources
- 1. 1184916-24-2|6-Chloroimidazo[1,2-b]pyridazinemethanol|BLD Pharm [bldpharm.com]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]
- 4. 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine | C8H8ClN3 | CID 12248337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem960.com [chem960.com]
- 7. 2516-40-7 | 2-Bromobenzothiazole | Bromides | Ambeed.com [ambeed.com]
- 8. 3-AMINO-6-CHLORO-4,5-DIMETHYLPYRIDAZINE CAS#: 76593-36-7 [m.chemicalbook.com]
- 9. 23069-70-7|6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine|BLD Pharm [bldpharm.com]
